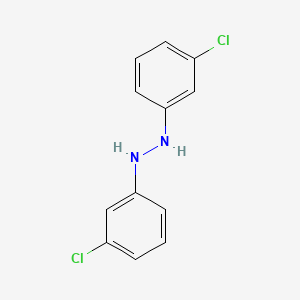

1,2-Bis(3-chlorophenyl)hydrazine

Description

Significance of Hydrazine (B178648) and Substituted Hydrazine Frameworks in Synthetic Chemistry

Hydrazine (N₂H₄), a simple inorganic compound, and its substituted derivatives are foundational building blocks in synthetic chemistry, offering versatile reactivity and a wide range of applications. vedantu.comwikipedia.org The presence of a nitrogen-nitrogen single bond and lone pairs of electrons on the nitrogen atoms imparts basic and nucleophilic properties, as well as significant reducing capabilities. vedantu.combritannica.com This reactivity makes hydrazine and its derivatives valuable reagents in a multitude of chemical transformations.

Key Roles of Hydrazine and its Derivatives:

Reducing Agents: Hydrazine is a powerful reducing agent, utilized in processes like the Wolff-Kishner reduction to deoxygenate carbonyl compounds. organic-chemistry.org It also serves as an oxygen scavenger in industrial applications like boilers to prevent corrosion. britannica.comrsc.org

Precursors to Heterocycles: A significant application of hydrazines in organic synthesis is the construction of nitrogen-containing heterocyclic rings, such as pyrazoles and pyridazines. vedantu.com These structural motifs are prevalent in many biologically active molecules.

Formation of Hydrazones and Hydrazides: Hydrazines react with carbonyl compounds to form hydrazones, which are important intermediates in various synthetic pathways and can be found in pharmaceuticals. britannica.comnih.gov The formation of hydrazides is another key reaction, leading to compounds with applications in medicinal and materials chemistry. researchgate.net

Blowing Agents: Hydrazine is a precursor to blowing agents like azodicarbonamide, which are essential in the production of polymer foams. vedantu.comrsc.org

Propellants: Due to its high energy content, hydrazine and its derivatives, such as monomethylhydrazine and unsymmetrical dimethylhydrazine (UDMH), are used as rocket fuels. britannica.comwikipedia.org

The versatility of the hydrazine framework is further expanded by the introduction of substituents. rsc.org Substituted hydrazines, including alkyl and aryl derivatives, exhibit modified reactivity and have found extensive use in the synthesis of a vast number of compounds with technical and commercial importance. researchgate.netrsc.org The ability to functionalize the hydrazine core allows for the fine-tuning of its chemical properties, leading to the development of new synthetic methodologies and access to complex molecular architectures. organic-chemistry.org

Academic Context of Bis-Arylhydrazine Compounds in Contemporary Research

Bis-arylhydrazine compounds, characterized by the presence of two aryl groups attached to the nitrogen atoms of a hydrazine core, represent a specific class of substituted hydrazines that have garnered attention in contemporary research. These molecules possess a unique electronic and steric environment due to the presence of the aromatic rings, which influences their chemical behavior and potential applications.

Research into bis-arylhydrazine compounds often focuses on their synthesis, structural elucidation, and exploration of their utility in various chemical contexts. While the parent phenylhydrazine (B124118) was the first hydrazine derivative to be discovered, the synthesis of more complex bis-aryl derivatives continues to be an area of active investigation. wikipedia.orgacs.org

Areas of Research Interest for Bis-Arylhydrazine Compounds:

Synthesis of Heterocyclic Compounds: Similar to other hydrazine derivatives, bis-arylhydrazines can serve as precursors in the synthesis of heterocyclic structures. For instance, they can be utilized in Fischer indole (B1671886) synthesis-type reactions to produce carbazole (B46965) derivatives. wjarr.com

Ligand Development: The nitrogen atoms in bis-arylhydrazines can act as coordination sites for metal ions, making them potential ligands in coordination chemistry. The electronic properties of the aryl substituents can be tuned to modulate the properties of the resulting metal complexes.

Materials Science: The rigid and planar nature of the aryl groups in some bis-arylhydrazines makes them interesting candidates for the development of new organic materials with specific electronic or photophysical properties.

Biological Activity: While not the primary focus of this article, it is worth noting that aryl urea (B33335) and related structures, which can be conceptually linked to arylhydrazines, have shown a range of biological activities, including anticancer properties. nih.gov This suggests that the bis-aryl scaffold could be a valuable starting point for the design of new bioactive molecules.

Below is a table summarizing the key properties of 1,2-Bis(3-chlorophenyl)hydrazine and related compounds for comparative context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 778-29-0 | C₁₂H₁₀Cl₂N₂ | 253.13 |

| (3-Chlorophenyl)hydrazine | 14763-20-3 | C₆H₇ClN₂ | 142.59 |

| (3-Chlorophenyl)hydrazine hydrochloride | 2312-23-4 | C₆H₈Cl₂N₂ | 179.05 |

| 1,2-Bis(2-chlorophenyl)hydrazine | 782-74-1 | C₁₂H₁₀Cl₂N₂ | 253.13 |

| 1,2-Bis(4-chlorophenyl)hydrazine | 953-14-0 | C₁₂H₁₀Cl₂N₂ | 253.13 |

This data is compiled from publicly available chemical databases and is intended for informational purposes.

Properties

CAS No. |

953-01-5 |

|---|---|

Molecular Formula |

C12H10Cl2N2 |

Molecular Weight |

253.12 g/mol |

IUPAC Name |

1,2-bis(3-chlorophenyl)hydrazine |

InChI |

InChI=1S/C12H10Cl2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8,15-16H |

InChI Key |

PQIGCOAHFLSOKR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Cl)NNC2=CC(=CC=C2)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NNC2=CC(=CC=C2)Cl |

Other CAS No. |

953-01-5 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Bis 3 Chlorophenyl Hydrazine and Analogues

Strategic Approaches for Direct Bis-Arylhydrazine Synthesis

The direct formation of the N-N bond in 1,2-diarylhydrazines can be achieved through several strategic approaches, primarily involving condensation reactions of hydrazine (B178648) precursors or nucleophilic substitution reactions.

Condensation Reactions Utilizing Chlorophenylhydrazine Precursors

The synthesis of 1,2-bis(3-chlorophenyl)hydrazine can be conceptually approached through the condensation of 3-chlorophenylhydrazine. While direct self-condensation is not a commonly reported high-yield method, the underlying principles of hydrazine condensation are well-established. For instance, the synthesis of phenylhydrazines themselves often starts from the corresponding anilines, which undergo diazotization followed by reduction. google.com A patented process for producing chlorophenylhydrazine compounds involves the chlorination of a β-imidated phenylhydrazine (B124118) compound followed by hydrolysis, highlighting a method to obtain the necessary precursor. google.com

Another relevant reaction is the reductive coupling of nitroarenes. The stepwise reduction of nitrobenzene (B124822) using iron or zinc powder in a caustic solution is a known method to produce 1,2-diphenylhydrazine (B7769752), proceeding through azoxybenzene (B3421426) and azobenzene (B91143) intermediates. acs.org This suggests that 3-chloronitrobenzene could potentially be used as a starting material to synthesize this compound via a similar reductive coupling mechanism.

Nucleophilic Substitution Reactions with Halogenated Aryl Substrates and Hydrazine Derivatives

Nucleophilic aromatic substitution (SNAᵣ) offers a powerful route to C-N bond formation and the synthesis of aryl hydrazines. masterorganicchemistry.comlibretexts.orgyoutube.com This typically involves the reaction of an aryl halide with a nucleophile, such as hydrazine. For the reaction to proceed efficiently, the aromatic ring usually requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org This is because these groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

Aryl halides can be coupled with hydrazine and its derivatives using transition metal catalysts. Palladium-catalyzed cross-coupling reactions, for example, have been successfully employed for the N-arylation of hydrazides. organic-chemistry.org These reactions can tolerate a range of functional groups and provide good yields of the coupled products. While direct coupling of hydrazine with aryl halides can be challenging, methods have been developed using palladium catalysts with specific ligands to achieve this transformation.

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

| 3-Chloroaniline | Diazotization, Reduction, Hydrolysis | 3-Chlorophenylhydrazine | - | google.com |

| Nitrobenzene | Iron/Zinc powder, Caustic solution | 1,2-Diphenylhydrazine | - | acs.org |

| Aryl Halide | Hydrazine, Electron-withdrawing group | Aryl Hydrazine | - | masterorganicchemistry.comlibretexts.org |

| Aryl Halide | Hydrazide, Palladium catalyst | N-Aryl Hydrazide | Good | organic-chemistry.org |

Synthesis of Related Bis-Hydrazone Derivatives for Methodological Insights

The synthesis of bis-hydrazone derivatives, which share structural similarities with 1,2-diarylhydrazines, provides valuable methodological insights. These reactions often involve the condensation of a diketone with hydrazines.

Reflux-Based Methodologies (e.g., with Benzil)

A common method for synthesizing bis-hydrazones is the reflux condensation of a 1,2-diketone, such as benzil (B1666583), with a hydrazine derivative. In a specific example, (1Z,2Z)-1,2-bis(3-Chlorophenyl Hydrazino) Benzil was synthesized by reacting benzil with 3-chlorophenylhydrazine in ethanol (B145695) under reflux. nih.gov The addition of a few drops of acetic acid can be used to catalyze the reaction. nih.gov This method is straightforward and often results in good yields of the desired bis-hydrazone. The preparation of benzil bis(hydrazone) has also been achieved by refluxing benzil with hydrazine hydrate (B1144303) in ethylene (B1197577) glycol. jocpr.com

Acid-Catalyzed Condensation Techniques

Acid catalysis is frequently employed to enhance the rate of condensation reactions. In the synthesis of phenylhydrazone derivatives containing carbonate groups, substituted phenylhydrazines were reacted with 2,6-dihydroxyacetophenone in the presence of a few drops of acetic acid as a catalyst at 60°C. nih.gov Similarly, the synthesis of 3-aminohydantoins involves the condensation of isocyanate derivatives with arylhydrazines in the presence of DMAP and DIPEA. researchgate.net The acid-catalyzed condensation of benzamide (B126) with glyoxal (B1671930) has also been studied in-depth, revealing the formation of various products depending on the reaction conditions. mdpi.com These examples demonstrate the utility of acid catalysis in promoting the formation of C=N bonds in hydrazone synthesis.

| Diketone/Aldehyde | Hydrazine Derivative | Conditions | Product | Reference |

| Benzil | 3-Chlorophenylhydrazine | Ethanol, reflux, acetic acid | (1Z,2Z)-1,2-bis(3-Chlorophenyl Hydrazino) Benzil | nih.gov |

| Benzil | Hydrazine hydrate | Ethylene glycol, reflux | Benzil bis(hydrazone) | jocpr.com |

| 2,6-Dihydroxyacetophenone | Substituted phenylhydrazines | Acetic acid, 60°C | Phenylhydrazone derivatives | nih.gov |

| Isocyanate derivatives | Arylhydrazines | DMAP, DIPEA | 3-Aminohydantoins | researchgate.net |

Principles of Green Chemistry in Hydrazine Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. rsc.org In the context of hydrazine synthesis, this involves the use of less hazardous reagents, milder reaction conditions, and more sustainable catalytic systems. rsc.orgorientjchem.org

Recent advances have focused on developing catalytic strategies for C-N bond formation that align with green chemistry principles. rsc.orgresearchgate.net This includes the use of thermocatalysis, electrocatalysis, and photocatalysis for the amination of biomass-derived molecules. rsc.org The development of catalytic systems for nitrogen-nitrogen bond formation is an active area of research, with a focus on oxidative dehydrogenation, nitrene-transfer reactions, and reductive coupling. acs.orgrsc.org

The synthesis of hydrazones has also seen the application of greener methods. For example, the use of aqueous media for the synthesis of aromatic hydrazones eliminates the need for organic solvents. orientjchem.org Microwave-assisted synthesis under solvent-free conditions has been employed for the preparation of hippuric hydrazones, offering an efficient and environmentally friendly protocol. minarjournal.com Furthermore, high hydrostatic pressure-assisted synthesis has been shown to produce substituted diaryl-hydrazones in nearly quantitative yields without the need for solvents or acid catalysts. nih.gov

Generation of Arylhydrazines as Essential Intermediates in Organic Transformations

Arylhydrazines are highly valuable and versatile intermediates in organic chemistry, serving as foundational building blocks for the synthesis of a wide array of biologically active molecules and functional materials. nih.gov Their utility extends to the construction of various heterocyclic systems, including indoles, pyrazoles, and quinazolines. nih.gov Furthermore, arylhydrazines have gained prominence as effective arylating agents in a variety of oxidative cross-coupling reactions. nih.gov The generation of these crucial intermediates can be accomplished through several synthetic routes, most notably via the reduction of nitroaromatics or the direct reduction of their derivatives, such as azo and azoxy compounds.

The synthesis of symmetrical 1,2-diarylhydrazines, such as this compound, and their analogues often begins with precursor molecules like nitroarenes or anilines. nih.govorgsyn.org Key methods for their preparation include the diazotization of anilines followed by reduction, nucleophilic aromatic substitution on aryl halides with hydrazine, and transition-metal-catalyzed cross-coupling reactions. nih.gov

A prevalent strategy involves the reduction of azobenzenes, which can be prepared from the corresponding nitroaromatics. orgsyn.orgresearchgate.net For instance, nitrobenzene can be reduced using agents like zinc dust and sodium hydroxide (B78521) in methanol (B129727) to form azobenzene. orgsyn.org This intermediate can then be further reduced to the corresponding diarylhydrazine (hydrazobenzene).

One effective and mild method for converting substituted azobenzenes to their corresponding N,N'-diarylhydrazines is through the use of sodium dithionite. organic-chemistry.org This approach is highly selective, yielding the desired hydrazine products in high yields while avoiding the over-reduction to anilines that can occur with other methods. organic-chemistry.org The reaction is particularly effective for a range of substituted azobenzenes, including those with chloro, methyl, and methoxy (B1213986) groups. organic-chemistry.org The efficiency of the conversion is enhanced in a solvent mixture of water, methanol, and dichloromethane. organic-chemistry.org

Catalytic transfer hydrogenation represents another powerful technique for generating arylhydrazines. d-nb.info This method uses a hydrogen donor molecule, such as hydrazine hydrate, in the presence of a catalyst to achieve reduction. d-nb.inforesearchgate.net It is considered an efficient and clean alternative to direct hydrogenation with flammable hydrogen gas. d-nb.info For example, the reduction of azo compounds with hydrazine hydrate, sometimes catalyzed by Raney nickel, is a well-established method. dergipark.org.tr A variety of catalysts, including those based on molybdenum (MoO₂), can facilitate the transfer hydrogenation of nitroarenes to produce anilines, with intermediates like azoxybenzenes and azobenzenes being formed along the way. rsc.org

The following table summarizes selected findings on the synthesis of N,N'-diarylhydrazines from the corresponding azobenzenes using sodium dithionite, highlighting the method's applicability to substituted analogues. organic-chemistry.org

| Starting Azobenzene | Reaction Time (h) | Yield of Diarylhydrazine (%) | Reference |

|---|---|---|---|

| Azobenzene | 1.0 | 92 | organic-chemistry.org |

| 3,3'-Dimethylazobenzene | 1.5 | 94 | organic-chemistry.org |

| 4,4'-Dimethylazobenzene | 1.0 | 91 | organic-chemistry.org |

| 3,3'-Dichloroazobenzene | 1.5 | 88 | organic-chemistry.org |

| 4,4'-Dichloroazobenzene | 1.5 | 85 | organic-chemistry.org |

| 4,4'-Dimethoxyazobenzene | No reaction | organic-chemistry.org |

Beyond their synthesis, the utility of arylhydrazines as intermediates is demonstrated in their ability to generate aryl radicals. When treated with catalytic iodine in the open air, arylhydrazines can form highly reactive aryl radicals. nih.govacs.org These radicals can then be trapped by other molecules in the reaction mixture, such as substituted 1,4-naphthoquinones, to afford arylated products in moderate to excellent yields. nih.govacs.org This transformation underscores the pivotal role of arylhydrazines as precursors to reactive species for constructing complex organic molecules. nih.gov

Computational and Theoretical Investigations of 1,2 Bis 3 Chlorophenyl Hydrazine Electronic and Geometric Structures

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a leading computational method used to investigate the electronic structure of many-body systems, including atoms and molecules. It is based on the principle that the energy of a system can be determined from its electron density. A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure.

For 1,2-Bis(3-chlorophenyl)hydrazine, a DFT geometry optimization would calculate the bond lengths, bond angles, and dihedral angles that result in the most stable conformation of the molecule. This would reveal the spatial orientation of the two 3-chlorophenyl rings relative to the central hydrazine (B178648) bridge.

A critical component of DFT calculations is the choice of the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used due to its balance of accuracy and computational efficiency for a broad range of organic molecules. reddit.com It incorporates both Hartree-Fock exchange and DFT exchange-correlation terms. researchgate.net In a hypothetical study of this compound, B3LYP would be a standard choice to model its electronic behavior and predict its geometry. researchhub.com

The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy of the calculation. The 6-31G(d,p) basis set, a Pople-style basis set, is very commonly paired with the B3LYP functional. reddit.comresearchgate.net It provides a flexible description of the electron distribution by using multiple functions for valence electrons and includes polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms) to account for non-spherical electron density distributions, which is crucial for accurately modeling bonding in molecules like this compound. researchhub.com

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbitals (FMOs) are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties. researchhub.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential and indicates its ability to be oxidized. A higher E_HOMO suggests a greater tendency to donate electrons. For this compound, an FMO analysis would determine the location of the HOMO, likely distributed across the nitrogen-rich hydrazine bridge and the aromatic phenyl rings, which are key sites for electrophilic attack.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO (E_LUMO) is related to the electron affinity of the molecule. A lower E_LUMO indicates a greater ability to accept electrons, making the molecule susceptible to nucleophilic attack. The analysis would map the distribution of the LUMO on the this compound structure, highlighting potential reactive sites.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE_Gap = E_LUMO - E_HOMO). This gap is a critical parameter for gauging a molecule's kinetic stability and chemical reactivity. researchhub.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. Calculating this value for this compound would provide a quantitative measure of its electronic stability.

While no specific data tables can be generated due to the absence of published research, a hypothetical data table for such a study would resemble the following:

Table 1: Hypothetical Calculated Electronic Properties for this compound

| Parameter | Calculated Value | Unit |

| E_HOMO | Data not available | eV |

| E_LUMO | Data not available | eV |

| ΔE_Gap (HOMO-LUMO) | Data not available | eV |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. chemrxiv.org The MEP at a given point in space around a molecule represents the electrostatic interaction energy between the molecule and a positive point charge. It provides a map of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, an MEP map would be generated using quantum chemical calculations, typically employing density functional theory (DFT). The resulting map would likely show negative potential (color-coded in reds and yellows) concentrated around the nitrogen atoms of the hydrazine bridge due to the presence of lone pair electrons, and also around the chlorine atoms due to their high electronegativity. These regions would be susceptible to electrophilic attack. Conversely, positive potential (color-coded in blues) would be expected around the hydrogen atoms, particularly those of the N-H groups, indicating these as sites for nucleophilic attack. The phenyl rings would exhibit a more complex potential distribution, influenced by the electron-withdrawing effects of the chlorine atoms.

A study on hydrazine and its derivatives demonstrated that MEP maps are effective in identifying reactive sites. researchgate.net For instance, in hydrazine itself, the most negative potential is located on the nitrogen atoms. researchgate.net A similar pattern would be anticipated for this compound, with the chlorophenyl groups modulating the electron density on the hydrazine core.

Derivation of Global Reactivity Descriptors

Global reactivity descriptors are a set of parameters derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These descriptors provide quantitative insights into the chemical reactivity and stability of a molecule. Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to charge transfer. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).

For this compound, these descriptors would be calculated using the HOMO and LUMO energies obtained from DFT calculations. The presence of the electron-withdrawing chlorophenyl groups is expected to lower the HOMO energy and raise the LUMO energy compared to unsubstituted hydrazine, likely resulting in a larger HOMO-LUMO gap and thus greater chemical hardness and lower reactivity.

Illustrative Global Reactivity Descriptors for Hydrazine

| Descriptor | Value (eV) |

| EHOMO | -9.69 |

| ELUMO | 1.37 |

| Ionization Potential (I) | 9.69 |

| Electron Affinity (A) | -1.37 |

| Electronegativity (χ) | 4.16 |

| Chemical Hardness (η) | 5.53 |

| Chemical Softness (S) | 0.18 |

| Electrophilicity Index (ω) | 1.57 |

Note: These values are for the parent hydrazine molecule and are provided for illustrative purposes. The actual values for this compound would differ due to the presence of the chlorophenyl substituents.

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule based on the distribution of electrons in the calculated molecular orbitals. wikipedia.org While known to be basis-set dependent, it provides a qualitative understanding of the charge distribution. wikipedia.org

In this compound, a Mulliken charge analysis would likely reveal that the nitrogen atoms of the hydrazine bridge carry a significant negative charge due to their high electronegativity and lone pairs of electrons. The chlorine atoms would also exhibit a negative charge. The hydrogen atoms bonded to the nitrogens would be positively charged. The carbon atoms of the phenyl rings would show a more complex pattern of small positive and negative charges, influenced by the substitution pattern. A computational study on hydrazine and its derivatives showed that the nitrogen atoms in hydrazine have a negative Mulliken charge. researchgate.net

Illustrative Mulliken Atomic Charges for Hydrazine

| Atom | Charge (e) |

| N | -0.25 |

| H | 0.125 |

Note: These values are for the parent hydrazine molecule and serve as a basic illustration. The charge distribution in this compound would be more complex due to the larger number of atoms and the influence of the substituents.

Conformational Space Exploration and Stability Analysis

The conformational flexibility of this compound is primarily determined by the rotation around the N-N single bond and the C-N bonds. The molecule can exist in different spatial arrangements, or conformers, with varying energies.

Advanced Electronic Structure Characterization

Electronic Density Distribution Studies

The electronic density distribution provides a detailed picture of how electrons are distributed throughout the molecule. This can be visualized through electron density maps and analyzed using techniques like Quantum Theory of Atoms in Molecules (QTAIM). These studies can reveal the nature of chemical bonds, identify bond critical points, and quantify the extent of charge concentration or depletion in different regions of the molecule. For this compound, an analysis of the electronic density would provide deeper insights into the covalent and non-covalent interactions within the molecule, including the nature of the N-N, N-C, and C-Cl bonds.

Intermolecular and Intramolecular Interaction Profiling

A thorough understanding of the intermolecular and intramolecular interactions of a compound is crucial for predicting its crystal packing, stability, and physical properties. Such investigations are typically carried out using computational methods like Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique that complements Hirshfeld surface analysis by providing a visual representation of non-covalent interactions in real space. researchgate.net It identifies regions of both attractive and repulsive forces within and between molecules, color-coding them to indicate their nature and strength. This method is instrumental in distinguishing between strong hydrogen bonds, weaker van der Waals interactions, and repulsive steric clashes.

Non-linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. jhuapl.edursc.org Computational chemistry plays a vital role in the design and prediction of the NLO properties of new organic molecules. researchgate.netacs.orgresearchgate.net The key parameters that determine a molecule's NLO response are its electric dipole moment (µ), polarizability (α), and hyperpolarizability (β and γ).

Electric Dipole Moment (µ) Determination

The electric dipole moment is a measure of the separation of positive and negative charges within a molecule. A large dipole moment can contribute to stronger intermolecular interactions and is often a prerequisite for significant NLO activity. Computational methods, such as Density Functional Theory (DFT), are routinely used to calculate the dipole moment of molecules. imist.ma

Polarizability (α) Computations

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a fundamental electronic property that influences a material's refractive index and is a key factor in its NLO response. rsc.org

Hyperpolarizability (β and γ) Calculations

The first (β) and second (γ) hyperpolarizabilities are tensors that quantify the second- and third-order NLO responses of a molecule, respectively. Large values of β and γ are indicative of a strong NLO response, making the molecule a candidate for applications such as frequency doubling and optical switching. These parameters are typically calculated using quantum chemical methods. rsc.org

Chemical Reactivity and Reaction Mechanisms of 1,2 Bis 3 Chlorophenyl Hydrazine

Exploration of Nucleophilic and Electrophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine moiety in 1,2-Bis(3-chlorophenyl)hydrazine is characterized by its strong nucleophilic nature. Each nitrogen atom possesses a lone pair of electrons, making the molecule capable of attacking electron-deficient centers. The nucleophilicity of hydrazines is a complex phenomenon; while they are generally considered strong nucleophiles, the presence of an adjacent heteroatom with a lone pair (the α-effect) does not always lead to enhanced reactivity compared to simple amines. researchgate.net The reactivity is influenced by factors such as the solvent and the nature of the electrophile. researchgate.net

The two 3-chlorophenyl groups are moderately electron-withdrawing due to the inductive effect of the chlorine atom. This effect slightly reduces the electron density on the nitrogen atoms, making this compound a weaker nucleophile than unsubstituted 1,2-diphenylhydrazine (B7769752) or alkyl hydrazines. However, it remains sufficiently reactive to participate in a wide range of nucleophilic reactions.

While primarily nucleophilic, the hydrazine moiety can exhibit electrophilic character under specific conditions. For instance, after oxidation to the corresponding azo or diazenyl intermediate, the nitrogen atoms can become susceptible to attack by strong nucleophiles. Furthermore, in certain enzyme-catalyzed reactions, radical intermediates can be formed that subsequently couple with protein residues. nih.gov

Table 1: Reactivity Profile of the Hydrazine Moiety

| Reactivity Type | Reactive Center | Description | Influencing Factors |

| Nucleophilic | Nitrogen Atoms (Lone Pairs) | The primary mode of reactivity, involving the donation of electron pairs to electrophiles. | Electron-withdrawing substituents (like -Cl) decrease nucleophilicity. Steric hindrance from aryl groups can affect the reaction rate. |

| Electrophilic | Nitrogen Atoms (Post-Oxidation) | Can occur after transformation into an intermediate species like an azo compound or a radical cation, which can then accept electrons. | Presence of an oxidizing agent; reaction environment (e.g., enzymatic active site). |

Mechanistic Pathways of Condensation Reactions with Carbonyl Compounds

A hallmark reaction of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. researchgate.net This reaction is a type of nucleophilic addition-elimination. For this compound, the reaction proceeds by the nucleophilic attack of one of the nitrogen atoms on the electrophilic carbonyl carbon.

The mechanism is typically acid-catalyzed and involves the following steps:

Protonation of the Carbonyl Oxygen: A catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: One of the nitrogen atoms of this compound attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (a carbinolamine).

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group, converting it into a good leaving group (water).

Dehydration: The lone pair on the second nitrogen atom assists in the elimination of a water molecule, forming a C=N double bond.

Deprotonation: A base (often the solvent or conjugate base of the acid catalyst) removes a proton from the nitrogen atom, yielding the final neutral hydrazone product.

This process is fundamental to the Wolff-Kishner reduction, where the intermediate hydrazone is further treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group. libretexts.orgwikipedia.orgorganic-chemistry.org

Intramolecular Cyclization Reactions and Heterocyclic Ring Formation

1,2-Disubstituted hydrazines are crucial precursors for the synthesis of various nitrogen-containing heterocyclic compounds. Their ability to react with bifunctional electrophiles allows for the construction of stable five-membered rings like pyrazoles and triazoles.

Pyrazoles are typically synthesized through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. wikipedia.orgnih.gov This is often referred to as a Knorr-type pyrazole (B372694) synthesis. When this compound reacts with a 1,3-dielectrophile, such as a β-diketone, a pyrazole ring can be formed, although the reaction is more complex than with monosubstituted hydrazines and may require specific conditions to facilitate the elimination of one of the aryl groups or proceed via a different pathway.

A more common route to N-aryl pyrazoles involves the reaction of an arylhydrazine with a 1,3-dicarbonyl. However, for a 1,2-diarylhydrazine, a plausible pathway involves reaction with a precursor that can form a five-membered ring. For example, reaction with an α,β-unsaturated carbonyl compound could potentially lead to a pyrazolidine (B1218672) intermediate, which upon oxidation could yield a pyrazole.

A general mechanism for pyrazole formation from a hydrazine and a 1,3-diketone involves: beilstein-journals.org

Initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate.

Intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group.

Dehydration of the resulting cyclic hemiaminal to yield the final pyrazole ring.

The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound. nih.govresearchgate.net

Triazoles are five-membered heterocycles containing three nitrogen atoms. mdpi.com The synthesis of 1,2,3-triazoles or 1,2,4-triazoles from a 1,2-disubstituted hydrazine like this compound requires a reaction partner that can provide the remaining carbon and nitrogen atoms for the ring.

Formation of a suitable intermediate, such as a thiosemicarbazide (B42300) or an amidrazone, from the starting hydrazine. nih.gov

Intramolecular or intermolecular cyclization, often promoted by heat or a dehydrating/oxidizing agent, to form the triazole ring. researchgate.net

1,2,3-Triazole Formation: The synthesis of 1,2,3-triazoles typically proceeds via the [3+2] cycloaddition of an azide (B81097) with an alkyne (Huisgen cycloaddition) or related reactions. acs.org A plausible, though less direct, route involving this compound would require its conversion into a precursor suitable for such cyclizations. For instance, oxidation to the azo compound followed by further transformation could potentially generate a 1,3-dipole necessary for the cycloaddition.

Oxidative Transformations and Their Products

The N-N single bond in 1,2-disubstituted hydrazines is susceptible to oxidation. Mild oxidizing agents can convert this compound into its corresponding azo compound, (E)-1,2-bis(3-chlorophenyl)diazene. This transformation involves the removal of two hydrogen atoms to form a stable N=N double bond.

Further or more vigorous oxidation can lead to the cleavage of the N=N bond, potentially forming nitroso or nitro compounds, or can generate radical intermediates. The stability of the resulting products depends on the reaction conditions and the nature of the substituents on the aromatic rings. The formation of stable radical species is a known characteristic of some 1,2,4-triazinyls derived from hydrazine precursors, highlighting the accessibility of radical pathways. vanderbilt.edu

Table 2: Potential Products from Reactions of this compound

| Reactant Type | Reaction Class | Potential Product(s) |

| Aldehyde (R-CHO) | Condensation | N-(3-chlorophenyl)-N'-(alkylideneamino)(3-chlorophenyl)amine (Hydrazone) |

| Ketone (R-CO-R') | Condensation | N-(3-chlorophenyl)-N'-(dialkylideneamino)(3-chlorophenyl)amine (Hydrazone) |

| 1,3-Diketone | Cyclocondensation | Substituted Pyrazole derivatives (may involve loss of a substituent) |

| Mild Oxidizing Agent (e.g., air, H₂O₂) | Oxidation | (E)-1,2-bis(3-chlorophenyl)diazene (Azo compound) |

| Strong Oxidizing Agent | Oxidative Cleavage | 3-chloronitrosobenzene, 3-chloronitrobenzene |

General Principles of Organic Reaction Mechanisms Relevant to Substituted Hydrazines

The reactivity of substituted hydrazines like this compound is governed by several fundamental principles of organic chemistry:

Nucleophilicity and Basicity: The nitrogen atoms are both nucleophilic and basic. While related, these properties are not identical. Nucleophilicity refers to the rate of attack on an electrophile, whereas basicity refers to the equilibrium position of abstracting a proton. Steric hindrance from the bulky aryl groups can reduce nucleophilicity without proportionally affecting basicity.

Addition-Elimination Reactions: The reaction with carbonyls is a classic example of a nucleophilic addition-elimination mechanism, where the initial addition of the nucleophile is followed by the elimination of a small molecule (water) to form a stable product with a double bond. researchgate.net

Cyclocondensation Reactions: The formation of heterocyclic rings like pyrazoles and triazoles are cyclocondensation reactions. These involve a sequence of intermolecular and intramolecular reactions, driven by the formation of a stable aromatic heterocyclic ring. chim.it The reaction pathway and regiochemistry are controlled by the relative reactivity of the different electrophilic and nucleophilic sites in the reacting molecules. nih.gov

Redox Chemistry: Hydrazines are reducing agents and are readily oxidized. The oxidation to azo compounds is a key transformation. The mechanism can involve single-electron transfer (SET) steps, leading to radical intermediates, especially under certain oxidative or photochemical conditions. preprints.org

Synthetic Applications and Derivative Chemistry of 1,2 Bis 3 Chlorophenyl Hydrazine

Application in Metal Complexation and Ligand Design for Catalysis

The utility of 1,2-bis(3-chlorophenyl)hydrazine as a ligand in the formation of metal complexes and its subsequent application in catalysis is an area of specialized research. The foundational structure of this diarylhydrazine, featuring two 3-chlorophenyl groups, provides specific steric and electronic properties that influence its coordination chemistry. The nitrogen atoms of the hydrazine (B178648) bridge possess lone pairs of electrons, making them potential donor sites for coordination with transition metals.

The broader field of coordination chemistry has extensively investigated hydrazine and its derivatives for their ability to form stable complexes with a variety of metal ions. These complexes have found applications in diverse areas, including catalysis. For instance, metal-coordinated hydrazine, along with other co-ligands, has been utilized as precursors for synthesizing organometallic complexes. ajol.info Several metal complexes that incorporate coordinated hydrazine have demonstrated notable catalytic and antimicrobial activities. ajol.info

Hydrazone ligands, which can be synthesized from hydrazine derivatives, are known to act as versatile ligands, capable of coordinating with metal ions in various modes, including bidentate, tridentate, or tetradentate fashions. This versatility stems from the presence of multiple potential donor sites and the capacity for keto-enol tautomerism, which allows for the formation of stable metal complexes. These general principles of hydrazine and hydrazone coordination chemistry provide a framework for understanding the potential of this compound in ligand design.

While direct research on the catalytic applications of metal complexes specifically derived from this compound is not extensively documented in publicly available literature, the established reactivity of related hydrazine compounds suggests potential avenues for exploration. The electronic effects of the meta-chloro substituents on the phenyl rings of this compound would likely modulate the electron-donating ability of the nitrogen atoms, thereby influencing the stability and reactivity of any resulting metal complexes.

Environmental Disposition and Degradation Pathways of Substituted Hydrazines

Environmental Fate and Transport Mechanisms in Geochemical Systems

The environmental fate of 1,2-Bis(3-chlorophenyl)hydrazine is governed by a complex interplay of physical and chemical processes that dictate its movement and persistence in soil and water.

Factors Influencing Soil Retention (e.g., pH, Organic Content)

The retention of organic compounds in soil is a critical factor controlling their mobility and bioavailability. For nonionic organic compounds like this compound, sorption to soil organic matter (SOM) is the primary retention mechanism. The extent of this sorption is influenced by several factors:

Organic Content: The sorption of nonionic organic compounds is strongly dependent on the content and nature of the soil's organic matter. osti.gov Soils with higher organic carbon content generally exhibit greater sorption capacity for hydrophobic compounds. dtic.milnih.gov For instance, the sorption of chlorinated phenols, which share structural similarities with the potential degradation products of this compound, shows a strong affinity for soil organic matter. diva-portal.org The sorption distribution coefficient (Kd) is often normalized to the fraction of organic carbon (foc) in the soil to provide a standardized measure, the organic carbon-normalized sorption coefficient (Koc). dtic.mil

pH: The pH of the soil can influence the sorption of ionizable organic compounds. While this compound is not expected to be significantly ionized at typical environmental pH ranges, its degradation products, such as chlorinated anilines, are weak bases. For these compounds, a lower pH can lead to protonation, forming cationic species that can be more strongly sorbed to negatively charged soil colloids. Conversely, for some organic matter components like humic acid, a lower pH can reduce their solubility, potentially leading to higher apparent sorption values. dtic.mil Studies on chlorophenols have shown that their sorption decreases when the pH is greater than their pKa value. diva-portal.org

Nature of Soil Organic Matter: The composition and structure of soil organic matter, which vary with its origin and geological history, significantly influence its sorption affinity. osti.gov For example, organic matter in unweathered shales and high-grade coals can show an order of magnitude higher sorption for nonionic organic compounds compared to recent soils or low-grade coals. osti.gov

The following table summarizes the key factors affecting the soil retention of compounds analogous to this compound.

| Factor | Influence on Soil Retention | References |

| Soil Organic Matter (SOM) | Higher SOM content leads to increased sorption of hydrophobic organic compounds. | osti.govnih.gov |

| pH | Can affect the ionization and sorption of degradation products like chlorinated anilines. | dtic.mildiva-portal.org |

| Nature of SOM | The composition and degree of humification of SOM affect its sorption capacity. | osti.gov |

Groundwater Mobility and Attenuation

The potential for this compound to contaminate groundwater depends on its mobility in the subsurface, which is primarily controlled by sorption and degradation processes.

Chlorinated solvents, a broad class of compounds that includes the structural components of this compound, are known to be mobile in groundwater and can persist for long periods. mdpi.comnih.gov Their movement can be attenuated through several mechanisms:

Sorption: As discussed in the previous section, sorption to aquifer materials, particularly those with higher organic carbon content, can retard the movement of the compound relative to the groundwater flow. clu-in.org The adsorption of chlorinated hydrocarbons onto aquifer media generally follows a linear pattern and is influenced by the properties of the compound and the aquifer material. mdpi.com

Dispersion and Diffusion: These physical processes cause the contaminant plume to spread, reducing the concentration at any given point. Diffusion into less permeable zones of the aquifer can also act as a long-term source of contamination as the compound slowly diffuses back into the mobile groundwater. clu-in.org

Degradation: Both biotic and abiotic degradation processes can lead to the attenuation of the contaminant mass in groundwater. These processes are discussed in detail in the following sections.

The mobility of chlorinated aromatic hydrocarbons is generally lower than that of chlorinated aliphatic hydrocarbons due to their higher hydrophobicity and thus stronger sorption to organic matter. mdpi.com

Biotransformation and Bioremediation Potential via Microbial Processes

Microbial degradation is a key process in the natural attenuation of many organic contaminants. The biotransformation of this compound is likely to proceed through the degradation of its constituent parts, the chlorinated phenyl rings.

Numerous studies have demonstrated the microbial degradation of chlorinated benzenes and anilines under both aerobic and anaerobic conditions.

Aerobic Degradation: Under aerobic conditions, bacteria can utilize chlorinated benzenes as a source of carbon and energy. microbe.com The initial step in the degradation of aromatic compounds is often the introduction of hydroxyl groups by oxygenase enzymes. mdpi.com For example, an Alcaligenes species has been shown to metabolize 1,3-dichlorobenzene (B1664543) to 3,5-dichlorocatechol, which is then further degraded. nih.gov Similarly, bacteria capable of degrading chlorobenzene (B131634), 1,2-dichlorobenzene, and 1,4-dichlorobenzene (B42874) have been identified, with most of the biodegradation occurring at the oxic/anoxic interface. nih.gov

Anaerobic Degradation: In the absence of oxygen, reductive dechlorination is a major pathway for the degradation of highly chlorinated benzenes. microbe.com This process involves the sequential removal of chlorine atoms, with the chlorinated compound serving as an electron acceptor. Dehalobacter species have been implicated in the reductive dechlorination of dichloroanilines. acs.org The anaerobic biodegradation of dichloronitrobenzenes can lead to the formation of dichloroanilines, which can then be further dechlorinated. acs.org While some microorganisms can degrade chloroanilines, many are unable to use them as a sole source of carbon and nitrogen. sciepub.com

The potential for bioremediation of sites contaminated with this compound would likely depend on the presence of microbial communities capable of degrading chlorinated aromatic compounds and the prevailing redox conditions. nih.govnih.gov

Abiotic Degradation Pathways in Environmental Matrices

In addition to microbial processes, abiotic degradation can contribute to the transformation of this compound in the environment.

Auto-oxidation Processes and Kinetics

Substituted hydrazines can undergo auto-oxidation, a process of slow oxidation by atmospheric oxygen. This process is particularly relevant for hydrazines and can be initiated by the reaction with superoxide (B77818) ions. acs.orgacs.org The auto-oxidation of 1,2-disubstituted hydrazines can be catalyzed by superoxide, leading to the formation of the corresponding azo compound. acs.org

The rate of auto-oxidation can be influenced by the structure of the hydrazine (B178648). For example, hydrazones of aliphatic ketones are significantly more reactive towards auto-oxidation than those of aromatic ketones. researchgate.netnih.gov Substituents on the aromatic rings can also affect the rate of oxidation by influencing the stability of the resulting radicals. nih.gov The auto-oxidation of hydrazines can be enhanced by the presence of metal ions, such as cobalt. nih.gov

Interactions with Soil Mineral Components (e.g., Hematite)

Soil minerals can play a role in the abiotic degradation of organic compounds. Iron-containing minerals, such as hematite (B75146) (α-Fe2O3), are of particular interest due to their redox activity. While direct studies on the interaction of this compound with soil minerals are not available, research on other chlorinated compounds provides some insights.

Abiotic reductive dechlorination of chlorinated solvents can be facilitated by zero-valent metals and certain iron sulfide (B99878) minerals. nih.gov More recently, the role of biologically mediated abiotic degradation (BMAD) has been highlighted, where microbial activity creates conditions that favor the precipitation of reactive mineral intermediates that can effectively detoxify chlorinated compounds. ehs-support.com These processes often involve iron minerals and can be a significant pathway for natural attenuation. ehs-support.com

Research into Alternative Propellants and Hydrazine Replacement Technologies

Hydrazine has been a primary monopropellant for spacecraft for over six decades due to its high performance. nih.gov However, it is an extremely toxic and carcinogenic substance, requiring stringent and costly safety protocols for handling, storage, and transport. nj.govnih.gov These hazards, coupled with potential regulatory restrictions, have spurred extensive research into "green" propellants—less toxic, environmentally benign alternatives. nih.govnih.gov

The ideal green propellant offers high performance, increased safety, lower handling costs, and reduced environmental impact. who.int Research is focused on several classes of compounds, including ionic liquids and hydrogen peroxide-based fuels.

Key Alternative Propellants:

Hydroxylammonium Nitrate (HAN)-Based Propellants: HAN-based propellants are a leading alternative. One such formulation, AF-M315E, developed by the U.S. Air Force Research Laboratory, is an energetic ionic liquid blend. nj.gov It offers approximately 50% higher performance compared to a similar volume of hydrazine and has significantly lower toxicity. nj.govosti.gov NASA's Green Propellant Infusion Mission (GPIM) successfully demonstrated this technology in space. who.int HAN-based propellants have a lower freezing point than hydrazine, reducing the need for spacecraft power to maintain temperature. who.int

Ammonium (B1175870) Dinitramide (ADN)-Based Propellants: Developed by the Swedish company ECAPS, LMP-103S is a blend based on ammonium dinitramide (ADN). nih.govnj.gov When heated, it decomposes into nitrogen, oxygen, and water. nih.gov This propellant has demonstrated flight heritage and offers benefits such as enhanced safety and easier fueling operations, which can reduce costs. nih.govdtic.mil

Energetic Ionic Liquids (EILs): EILs are a broad class of salts with low melting points that release significant chemical energy. They are considered promising hydrazine replacements due to their low volatility, good thermal stability, and tunable properties. Researchers are exploring various EILs, including those based on imidazolium (B1220033) and triazolium, to serve as hypergolic bipropellant fuels.

Hydrogen Peroxide (H₂O₂): High-concentration hydrogen peroxide is being revisited as a green monopropellant. A Spanish startup, Arkadia Space, successfully tested a thruster system using this propellant. nih.gov It is less toxic and substantially cheaper than hydrazine. nih.gov

HyNOx: Researchers at the German Aerospace Center (DLR) are investigating a combination of nitrous oxide (N₂O) and ethane (B1197151) (C₂H₆), called HyNOx. This mixture offers high performance and cost-saving potential due to the use of inexpensive and non-toxic components. cdc.gov

The following table provides a comparison of key properties for hydrazine and several green alternative propellants.

Table 2: Comparison of Hydrazine and Alternative Green Propellants

| Propellant | Type | Key Components | Performance Indicator (Specific Impulse) | Key Advantages |

|---|---|---|---|---|

| Hydrazine | Traditional Monopropellant | N₂H₄ | ~220 s | High reliability, extensive flight history. |

| AF-M315E | HAN-Based Monopropellant | Hydroxylammonium Nitrate, water, fuel | ~257 s osti.gov | Higher performance, lower toxicity, lower freezing point. who.intosti.gov |

| LMP-103S | ADN-Based Monopropellant | Ammonium Dinitramide, water, methanol (B129727), ammonia | ~235 s (8% higher than hydrazine) dtic.mil | Lower toxicity, safer handling, benign exhaust gases. nih.govdtic.mil |

| HyNOx | Bipropellant | Nitrous Oxide (N₂O), Ethane (C₂H₆) | High | Low-cost components, simplified handling. cdc.gov |

| Hydrogen Peroxide | Monopropellant | H₂O₂ | Varies | Low toxicity, significantly lower cost. nih.gov |

| Energetic Ionic Liquids (EILs) | Monopropellant/Bipropellant | Various (e.g., Imidazolium-based) | Varies | Low volatility, high thermal stability, design flexibility. |

Q & A

Q. What are the recommended methods for synthesizing 1,2-bis(3-chlorophenyl)hydrazine and validating its purity?

Methodological Answer: Synthesis typically involves condensation of 3-chlorophenyl ketones with hydrazine derivatives under controlled conditions. For example, similar hydrazine compounds are synthesized via refluxing ketones with hydrazine hydrate in ethanol, followed by crystallization . Purity validation requires a combination of techniques:

- Melting Point Analysis : Compare observed values (e.g., 356–358 K for analogous compounds) with literature data .

- Chromatography : Use HPLC or TLC to confirm absence of byproducts.

- Spectroscopy : FT-IR to confirm N–H stretches (~3150–3219 cm⁻¹) and C–Cl bonds (~750 cm⁻¹); NMR for aromatic proton environments .

Q. How should researchers characterize the crystal structure of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 297 K .

- Refinement : Employ SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution) to resolve space groups (e.g., monoclinic P2₁/c) and unit cell parameters (e.g., a = 10.78 Å, b = 5.27 Å, c = 15.34 Å, β = 121.5°) .

- Validation : Analyze intermolecular interactions via Hirshfeld surfaces (e.g., C–H···Cl contacts) and quantify packing efficiency .

Q. Table 1: Representative Crystallographic Data

| Parameter | Value for (1E,2E)-1,2-Bis[1-(3-chlorophenyl)ethylidene]hydrazine |

|---|---|

| Space Group | P2₁/c |

| Unit Cell (Å) | a = 10.7796, b = 5.2725, c = 15.3427 |

| β Angle (°) | 121.54 |

| Z | 2 |

| Dx (Mg m⁻³) | 1.364 |

Q. How does oxidation stability impact experimental handling of this compound?

Methodological Answer: Hydrazine derivatives are prone to oxidation (e.g., to azobenzene analogs). Mitigation strategies include:

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C .

- Monitoring : Regularly check via UV-Vis (azobenzene λmax ~ 320–440 nm) or GC-MS .

- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) during long-term storage.

Advanced Research Questions

Q. How can DFT-D3 calculations improve the accuracy of molecular property predictions for this compound?

Methodological Answer: Density Functional Theory with dispersion correction (DFT-D3) accounts for weak intermolecular forces (e.g., van der Waals, π-π stacking). Recommended workflow:

Geometry Optimization : Use B3LYP/6-311+G(d,p) to optimize molecular structure.

Dispersion Correction : Apply Grimme’s D3 parameters to refine noncovalent interaction energies .

Validation : Compare computed vs. experimental bond lengths (e.g., N–N ~ 1.40 Å) and dihedral angles (e.g., 86.5° between aromatic rings) .

Q. What experimental designs are critical for studying hypoxia-selective activation of 1,2-bis(sulfonyl)hydrazine prodrugs?

Methodological Answer: For analogs like KS119, which release cytotoxic agents under hypoxia:

- Reductive Conditions : Use sodium dithionite or enzymatic systems (e.g., NADPH:cytochrome P450 reductase) to simulate hypoxia .

- Cytotoxicity Assays : Compare IC₅₀ values in normoxic vs. hypoxic cell lines (e.g., HCT-116 colon cancer).

- DNA Adduct Analysis : Quantify O⁶-guanine alkylation via LC-MS/MS .

Key Consideration : Include AGT (O⁶-alkylguanine-DNA alkyltransferase)-deficient cell lines to assess resistance mechanisms .

Q. How can enantioselective synthesis be achieved for hydrazine-based chiral catalysts or ligands?

Methodological Answer: Asymmetric catalysis strategies include:

- Chiral Phosphine Catalysis : As demonstrated in aza-Morita–Baylis–Hillman reactions with bis(3-chlorophenyl) acrylates .

- Resolution Techniques : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution with lipases.

- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) by comparing Cotton effects .

Q. What methodologies identify coordination complexes formed by this compound with transition metals?

Methodological Answer:

- Synthesis : React hydrazine with Cu(II)/Fe(III) salts in ethanol/water mixtures.

- Characterization :

Q. How do intermolecular interactions influence the solid-state properties of this compound derivatives?

Methodological Answer: Analyze via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.